Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-
Description
Pyrrolo[1,2-a]pyrazine is a bicyclic aza-heterocyclic scaffold comprising a pyrrole ring fused to a pyrazine ring. The compound 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-pyrrolo[1,2-a]pyrazine features a phenyl group at C1, a partially saturated pyrazine ring (3,4-dihydro), and a 4-morpholinyl substituent at C6. The compound is synthesized via Pd-catalyzed direct arylation or multi-component reactions, enabling regioselective functionalization . Its structural versatility allows exploration in medicinal chemistry, particularly in anticancer and antifungal applications .
Properties
CAS No. |
658699-51-5 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6-yl)morpholine |
InChI |
InChI=1S/C17H19N3O/c1-2-4-14(5-3-1)17-15-6-7-16(20(15)9-8-18-17)19-10-12-21-13-11-19/h1-7H,8-13H2 |
InChI Key |
SSLLRIVBSWARTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2N3CCOCC3)C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Biology: It exhibits biological activities such as antibacterial, antifungal, and antiviral properties. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
- Pyrrolo[1,2-a]pyrazine 4l : Contains an acrylate group at C6, demonstrating potent antifungal activity against Candida species. The acrylate moiety enhances interaction with fungal enzymes .
- However, brominated derivatives may exhibit higher cytotoxicity .
- Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (8a–8ai) : Fusion with benzoimidazole introduces planar aromaticity, enabling deep blue fluorescence for bioimaging. These hybrids show negligible phototoxicity and good cell permeability .
- Pyrido[3',2':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazines: Incorporation of thiophene and pyridine rings alters electron density, leading to selective 5-HT₃ receptor agonism, distinct from the morpholinyl derivative’s antifungal/anticancer profile .
Physicochemical Properties
- Target Compound : The morpholinyl group enhances water solubility (LogP ≈ 1.8) compared to brominated derivatives (LogP ≈ 2.5–3.0) .
- Benzoimidazole Hybrids : Planar aromatic systems reduce solubility but improve fluorescence quantum yield (Φ = 0.45–0.68) .
- Chiral Tetrahydropyrrolo Derivatives : Saturated rings increase stability but reduce π-π stacking interactions critical for receptor binding .
Biological Activity
Pyrrolo[1,2-a]pyrazine derivatives, particularly 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores their pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
Pyrrolo[1,2-a]pyrazine compounds exhibit a range of biological activities, including:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP): These compounds have been identified as effective inhibitors of PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain anticancer therapies and reduce cell necrosis during ischemic events such as stroke and myocardial infarction .
- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that specific pyrrolo derivatives can inhibit bacterial growth effectively, indicating potential applications in treating infections .
- Anti-inflammatory Effects: The compounds also show promise in modulating inflammatory responses, particularly in autoimmune diseases. Certain derivatives act as antagonists to Toll-like receptors (TLR7, TLR8, and TLR9), which are implicated in systemic lupus erythematosus and other inflammatory conditions .
The biological activity of pyrrolo[1,2-a]pyrazine derivatives is attributed to several mechanisms:
- PARP Inhibition: By blocking PARP activity, these compounds prevent the repair of DNA damage in cancer cells. This leads to increased cell death when combined with DNA-damaging agents like chemotherapy or radiation therapy .
- Antimicrobial Mechanisms: The antimicrobial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This was evidenced by minimum inhibitory concentration (MIC) assays showing effective bacterial inhibition .
- Modulation of Immune Responses: The antagonistic effects on TLRs suggest a mechanism where these compounds can downregulate pro-inflammatory cytokines and alleviate symptoms associated with autoimmune diseases .
Table 1: Summary of Biological Activities
Case Study: PARP Inhibition in Cancer Therapy
A study highlighted the efficacy of pyrrolo[1,2-a]pyrazine derivatives as mono-therapies in tumors with specific DNA repair defects. The compounds not only enhanced the effects of traditional chemotherapeutics but also reduced side effects associated with treatment by protecting normal tissues from damage .
Research on Antimicrobial Activity
In vitro studies have demonstrated that certain pyrrolo derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compound 7b showed a MIC value ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic: What are the most efficient synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in "3,4-dihydro-6-(4-morpholinyl)-1-phenyl-" derivatives, and how do reaction conditions influence regioselectivity?
The pyrrolo[1,2-a]pyrazine core is typically synthesized via Pd-catalyzed direct arylation, tandem cyclization, or one-pot multicomponent reactions. For example, Pd-catalyzed C6-arylation of pyrrolo[1,2-a]pyrazines with aryl bromides enables precise functionalization . One-pot methods using ethylenediamine, acetylenic esters, and nitrostyrene derivatives achieve high atom economy, with ammonium acetate facilitating cyclization . Regioselectivity is controlled by substituent electronic effects: electron-withdrawing groups at the 6-position favor nucleophilic attack, while steric hindrance from bulky substituents directs reactivity to less hindered positions .
Basic: How can researchers validate the structural integrity of dihydropyrrolo[1,2-a]pyrazine derivatives when unexpected regioisomers form during synthesis?
Unexpected regioisomers can arise during cyclization or functionalization. Structural validation requires complementary techniques:
- X-ray crystallography resolves absolute configurations, as demonstrated for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids .
- 2D NMR (e.g., NOESY, HMBC) identifies through-space couplings and long-range correlations to differentiate regioisomers .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas, while IR spectroscopy detects functional groups like carbonyls .
Basic: What in vitro screening strategies are recommended for initial biological evaluation of pyrrolo[1,2-a]pyrazine analogs targeting 5-HT receptors or antimicrobial activity?
- 5-HT receptor binding assays : Radioligand competition studies (e.g., using [³H]GR113808 for 5-HT₄ receptors) quantify binding affinity and selectivity .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Alternaria alternata) are performed using broth microdilution .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity indices >10 before advancing to in vivo studies .
Advanced: What catalytic systems enable enantioselective synthesis of chiral dihydropyrrolo[1,2-a]pyrazines, and how are ee values optimized?
Chiral Ir catalysts with phosphine-oxazoline ligands achieve up to 95% enantiomeric excess (ee) in hydrogenation of pyrrolo[1,2-a]pyrazinium salts . Key optimizations include:
- Additives : Cesium carbonate suppresses racemization by stabilizing intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance catalyst-substrate interactions.
- Pressure : Hydrogen gas (10–50 bar) improves conversion without compromising ee .
Advanced: How do substituent effects at the C6 position (e.g., morpholinyl vs. aryl groups) influence the pharmacological profile of pyrrolo[1,2-a]pyrazines?
- Morpholinyl groups : Enhance solubility and 5-HT₄ receptor antagonism (IC₅₀ < 100 nM) by mimicking endogenous ligand interactions .
- Aryl groups : Electron-deficient aryl substituents (e.g., p-CF₃) improve antimicrobial potency by disrupting microbial membranes (MIC: 2–8 µg/mL) .
- Steric bulk : Bulky C6 substituents reduce off-target binding in anti-inflammatory assays (e.g., IL-6 inhibition <50% at 50 µM) .
Advanced: What experimental approaches resolve contradictions between computational predictions and observed biological activities in pyrrolo[1,2-a]pyrazine derivatives?
- Molecular dynamics (MD) simulations : Identify conformational flexibility missed in docking studies, such as receptor allosteric pocket interactions .
- Free-energy perturbation (FEP) : Quantifies binding affinity discrepancies caused by protonation state changes in morpholinyl groups .
- Mutagenesis assays : Validate predicted binding residues (e.g., 5-HT₄ receptor Glu196) via site-directed mutagenesis and radioligand displacement .
Advanced: How can photophysical properties of benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids be exploited for bioimaging applications?
- Aggregation-induced emission (AIE) : Compounds like 8c exhibit deep-blue emission (λₑₘ = 450 nm) in solid states due to restricted intramolecular rotation .
- Cell permeability : Low cytotoxicity (<10% at 50 µM) and two-photon absorption (λₑₓ = 800 nm) enable live-cell imaging .
- Substituent tuning : Electron-donating groups (e.g., -OMe) red-shift emission, while electron-withdrawing groups (e.g., -NO₂) enhance quantum yields (Φ = 0.4–0.6) .
Advanced: What mechanistic insights support the development of domino annulation strategies for pyrrolo[1,2-a]pyrazine functionalization?
- Kinetic studies : Rate-determining step identification via Eyring plots (e.g., cyclization > aromatization in TFA/DMSO) .
- Intermediate trapping : ESI-MS detects protonated intermediates in acid-catalyzed cyclodehydration .
- Isotopic labeling : ¹⁸O tracking confirms water elimination during aromatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
